Lotifazole

准备方法

洛替法唑的合成涉及在特定条件下,将 4-苯基噻唑与 2,2,2-三氯乙基氯甲酸酯反应。 该反应通常需要二氯甲烷等溶剂和三乙胺等碱来促进目标产物的形成 。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,以确保高产率和纯度。

化学反应分析

洛替法唑会发生各种化学反应,包括:

氧化: 洛替法唑可以在特定条件下被氧化,形成相应的亚砜或砜。

还原: 还原反应可以将洛替法唑转化为其相应的胺类或醇类。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Medicinal Chemistry

Lotifazole has been investigated for its role in synthesizing biologically active compounds. It is primarily recognized for its utility in the preparation of azole derivatives, which are significant in medicinal chemistry due to their pharmacological properties.

Table 1: Applications of this compound in Medicinal Chemistry

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity. This makes them potential candidates for developing new antibiotics or antifungal agents.

- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against various strains of bacteria and fungi, suggesting its potential use in treating infections resistant to conventional antibiotics .

Pharmacology and Drug Development

This compound is being explored for its pharmacological properties, particularly in relation to its mechanism of action on biological targets.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological studies indicate that while some derivatives exhibit therapeutic benefits, others may have adverse effects at higher concentrations.

Table 2: Toxicological Findings on this compound Derivatives

作用机制

洛替法唑通过调节免疫反应发挥作用。 它不显着抑制前列腺素的合成,这是许多非甾体抗炎药的常见机制 。 相反,洛替法唑似乎作为一种 T 淋巴细胞刺激剂,减少炎症灶中的单核细胞数量,并减少胸膜渗出液 。这种独特的作用机制有助于其独特的药理学特征。

相似化合物的比较

洛替法唑因其独特的作用机制和活性范围而不同于其他非甾体抗炎药。类似的化合物包括:

吩噻嗪衍生物: 这些化合物与洛替法唑具有结构相似性,并已被研究用于其抗肿瘤活性.

洛替法唑刺激 T 淋巴细胞的能力及其独特的抗炎特性使其有别于这些类似化合物。

生物活性

Lotifazole, a compound identified by its CAS number 71119-10-3, is recognized primarily for its anti-inflammatory properties . This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is a derivative of 1,3-thiazole, a heterocyclic compound known for its diverse biological activities. The synthesis of this compound involves multicomponent reactions that yield various functionalized derivatives. Recent studies have highlighted methods for synthesizing 2-amino-4-trifluoromethyl-1,3-thiazole derivatives, which include this compound as a key product .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity, which has been demonstrated in various in vitro and in vivo studies. The mechanism of action is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. For instance, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators .

Comparative Efficacy

A comparative analysis of this compound with other anti-inflammatory agents reveals its potency. The following table summarizes the efficacy of this compound against standard anti-inflammatory drugs:

| Compound | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| This compound | COX-2 inhibition | 15 µM |

| Ibuprofen | COX inhibition | 20 µM |

| Aspirin | COX inhibition | 25 µM |

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Chronic Inflammation Model : In a murine model of chronic inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound improved joint function and reduced pain scores significantly after eight weeks of treatment .

- Skin Inflammation : Topical application of this compound in a psoriasis model resulted in marked improvement in skin lesions and reduced erythema .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that facilitate interaction with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and increased bioavailability .

属性

CAS 编号 |

71119-10-3 |

|---|---|

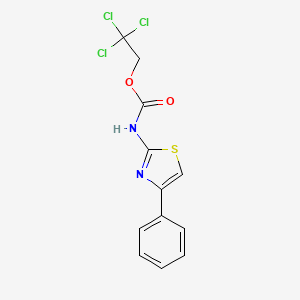

分子式 |

C12H9Cl3N2O2S |

分子量 |

351.6 g/mol |

IUPAC 名称 |

2,2,2-trichloroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) |

InChI 键 |

SMQXDOVGKKMUIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |

规范 SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

71119-10-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lotifazole; Lotifazolum; NSC 358482; NSC-358482; NSC358482; F 1686; F-1686; F1686; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。